molecular formula C11H11BrN2O2 B2690103 Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1352396-33-8

Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2690103
CAS No.: 1352396-33-8
M. Wt: 283.125
InChI Key: LSXLAAMFCFXBKB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile compound for chemical synthesis and drug development .

Biological Activity

Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1352396-33-8) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound is part of the imidazo[1,2-a]pyridine family and is noted for its unique structural features, including the presence of a bromine atom and an ethyl ester group, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrN2O2, with a molecular weight of 283.13 g/mol. The compound's structure includes an imidazole ring fused with a pyridine ring, which plays a crucial role in its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanisms of action involve enzyme inhibition and receptor binding, making it a valuable scaffold for drug development.

Key Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. It is believed to inhibit essential enzymes involved in bacterial cell wall synthesis, such as DNA gyrase and topoisomerase.
  • Anticancer Potential : Research suggests that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells. This compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's bromine atom at the 8th position facilitates nucleophilic substitution reactions, enhancing its reactivity with target biomolecules.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in DNA replication and repair processes in bacteria and cancer cells. This inhibition leads to disrupted cellular functions and ultimately cell death.

Case Studies

  • Tuberculosis Treatment : A study highlighted the effectiveness of this compound against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant bactericidal activity in vitro, suggesting its potential as a lead compound for new tuberculosis therapies.
  • Cancer Cell Lines : In vitro studies using various cancer cell lines have indicated that this compound can induce apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Comparative Analysis

A comparison with similar compounds within the imidazo[1,2-a]pyridine family reveals distinct differences in biological activity based on structural variations:

Compound NameStructure FeaturesBiological Activity
This compoundBromine at position 8; ethyl carboxylateAntimicrobial; anticancer
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acidBromine at position 3; carboxylic acidLimited antibacterial activity
Imidazo[1,2-a]pyridineNo bromine or carboxylic groupsMinimal biological activity

Properties

IUPAC Name

ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-7(2)14-6-4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXLAAMFCFXBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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